

Isobavachalcone plant sources *Psoralea corylifolia*

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Compound Focus: Isobavachalcone

CAS No.: 54676-49-2

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Botanical Source and Chemical Profile

Psoralea corylifolia L. is an annual erect herb belonging to the Leguminosae family. Its dried, ripe fruit is the primary part used in medicine [1] [2]. The plant is characterized by:

- **Morphology:** The commercial herbal pieces of PCL are reniform (kidney-shaped), slightly flattened, and measure 3-5 mm long. They have a black, black-brown, or grey-brown surface with fine reticulate wrinkles and a hard texture. The fruit has a fragrant odor and a pungent, slightly bitter taste [1] [2].
- **Geographical Distribution:** PCL is native to and widely cultivated in several Chinese provinces, including Yunnan, Sichuan, Guangxi, Henan, Anhui, Shanxi, and Guizhou. It thrives in warm, humid, and sunny environments, often found on mountain slopes, beside streams, and near farms [1] [2].
- **Chemical Constituents:** PCL is a rich source of over 163 chemical components. Its main bioactive compounds are **coumarins**, **flavonoids** (including IBC), and **monoterpene phenols** [1] [2]. IBC itself is identified as a prenylated chalcone [3].

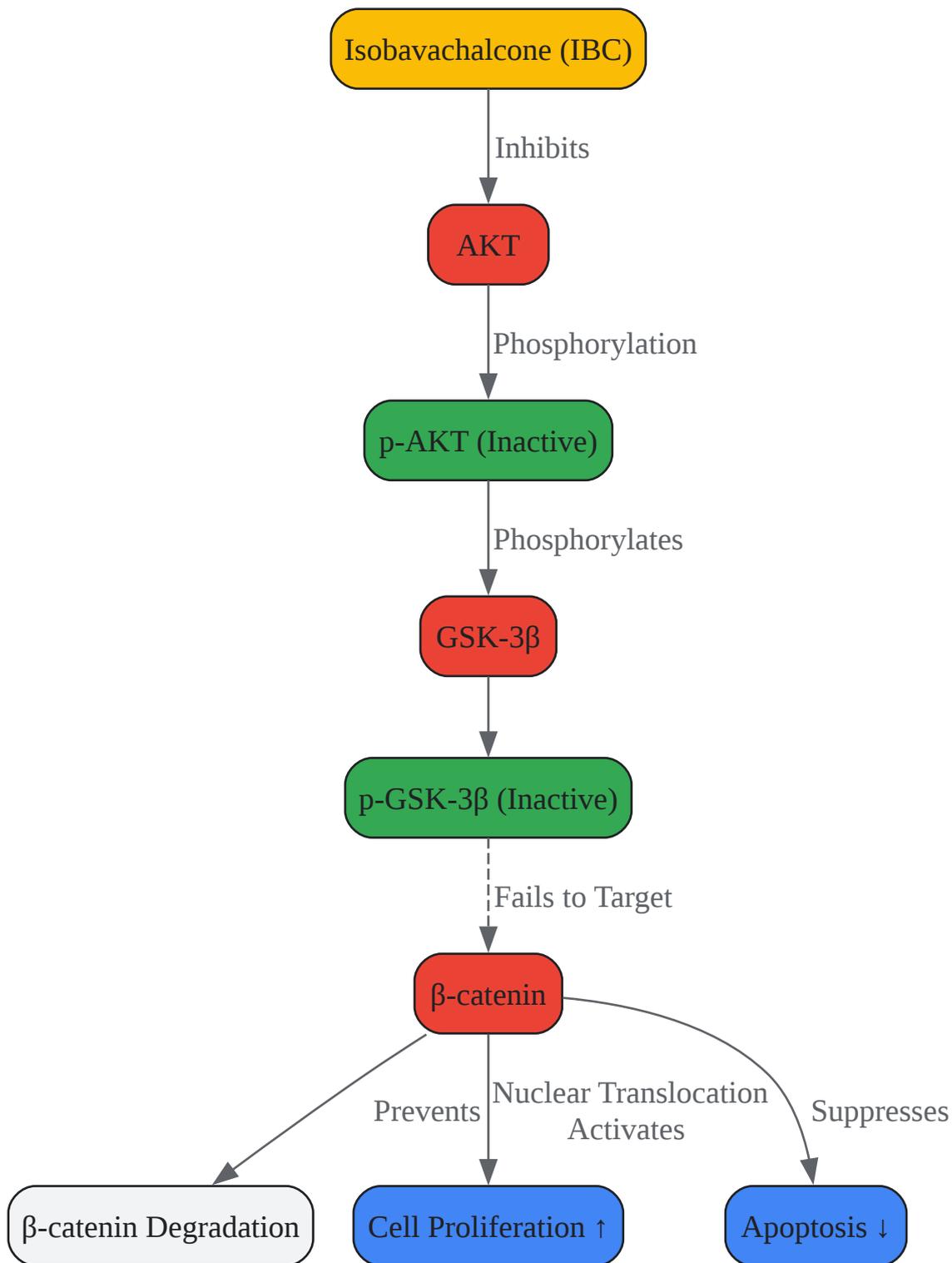
Pharmacological Activities and Mechanisms

Isobavachalcone demonstrates potent activity against various diseases, primarily through the induction of apoptosis and the modulation of key cellular signaling pathways. The table below summarizes its key pharmacological activities and established mechanisms of action.

Table 1: Key Pharmacological Activities of *Isobavachalcone*

Activity	Experimental Model	Key Findings and Mechanisms	Citation
Anticancer (Colorectal Cancer)	<i>In vitro</i> (HCT116, SW480 human CRC cell lines)	Inhibits cell proliferation/viability & colony formation; induces apoptosis via \uparrow cleaved caspase-3, \uparrow cleaved PARP, \downarrow Bcl-2/Bax ratio, \downarrow XIAP/survivin; mechanism : Inhibits AKT/GSK-3 β / β -catenin signaling pathway.	[4]
Antibacterial	<i>Mycobacterium abscessus</i>	Demonstrates direct bactericidal activity.	[5]
Hepatoprotective (vs NAFLD/NASH)	<i>In vitro</i> (PA-induced primary hepatocyte model)	Attenuates hepatocyte injury; reduces intracellular TG/TC content; mechanism : Reduces oxidative stress by inhibiting PKC- α /NOX signaling pathway (reduces NADPH/NADP $^+$ ratio, NOX activity, p47phox expression).	[6]
Antioxidant	<i>In vitro</i> (rat liver microsomes/mitochondria), human red blood cells	Broadly prevents lipid peroxidation induced by NADPH, ascorbate, t-BuOOH, and CCl $_4$; protects against oxidative haemolysis.	[7]

The anticancer mechanism of IBC, particularly its effect on the AKT/GSK-3 β / β -catenin pathway, can be visualized as follows:



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IBC induces apoptosis in colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway [4].

Key Experimental Protocols

For researchers aiming to validate or explore these activities, here are summaries of key methodologies used in the cited literature.

Protocol: In Vitro Assessment of Anticancer Activity (Cell Viability and Apoptosis)

This protocol is based on experiments demonstrating IBC's efficacy against colorectal cancer cells [4].

- **1. Cell Culture:** Human CRC cell lines (e.g., HCT116, SW480) are cultured in their recommended media (McCoy's 5A or L15) supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- **2. Compound Treatment:** Prepare a stock solution of IBC (e.g., 100 mM) in DMSO and dilute to working concentrations in culture media. The final DMSO concentration should not exceed 0.5%. Treat cells with varying concentrations of IBC for different time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only).
- **3. Cell Viability Assay (CCK-8):**
 - Seed cells in 96-well plates (e.g., 1×10⁴ cells/well).
 - After treatment, add 10 μL of CCK-8 solution to each well.
 - Incubate for 1-4 hours and measure the absorbance at 450 nm using a microplate reader.
- **4. Apoptosis Analysis (Annexin V/PI Staining & Flow Cytometry):**
 - Seed cells in 6-well plates (e.g., 1×10⁵ cells/well) and treat with IBC.
 - Collect both attached and floating cells.
 - Wash cells with PBS and resuspend in binding buffer.
 - Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
 - Analyze stained cells using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
- **5. Western Blot Analysis:**
 - Lyse treated cells to extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Block the membrane and incubate with primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p-AKT, p-GSK-3β, β-catenin).
 - Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.

Protocol: Alkaline Extraction and Acid Precipitation of IBC from *P. corylifolia*

This protocol outlines an optimized extraction process for IBC [8].

- **1. Principle:** Utilize the solubility differences of IBC in alkaline and acidic conditions.
- **2. Optimal Conditions (as determined by orthogonal test):**
 - **Solid-liquid ratio:** 1:10
 - **Alkali concentration:** 4%
 - **Alkali extraction time:** 2 hours
 - **Acid precipitation pH:** 6
 - **Acid precipitation time:** 0.5 hours
 - **Ultrasound time:** 20 minutes
- **3. Procedure:**
 - Mix powdered *P. corylifolia* with the alkaline solution at the specified solid-liquid ratio.
 - Extract for 2 hours, potentially with ultrasonic assistance for 20 minutes.
 - Adjust the pH of the extract to 6 using acid.
 - Allow acid precipitation to proceed for 0.5 hours.
 - The IBC can then be collected via filtration or centrifugation.

Research and Development Perspectives

- **Biosynthesis:** Heterologous biosynthesis of IBC has been successfully achieved in transgenic tobacco (*Nicotiana tabacum*) by co-expressing genes for chalcone synthase (GmCHS8), chalcone reductase (GmCHR5), and a prenyltransferase (SfFPT) [3]. This provides a sustainable alternative to plant extraction.
- **Toxicology and Safety:** While *P. corylifolia* has long-term traditional use, a comprehensive assessment of its safety is still needed. The plant can cause toxic reactions in the liver, kidney, skin, and reproductive system when administered long-term or in excess [1] [2]. Further toxicological studies are crucial for clinical translation.
- **Multi-Target Action:** Network pharmacology studies suggest that the antioxidant and other effects of *P. corylifolia* and its components are mediated through interactions with multiple targets and pathways, including HIF-1, AMPK, and AGE-RAGE signaling [9].

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To cite this document: Smolecule. [Isobavachalcone plant sources Psoralea corylifolia]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8104194#isobavachalcone-plant-sources-psoralea-corylifolia>]

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